(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
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Overview
Description
8(S)-HPETE(1-) is a HPETE anion obtained by deprotonation of the carboxy group of (8S)-HPETE. It is a HPETE anion and an 8-HPETE(1-). It is a conjugate base of an 8(S)-HPETE. It is an enantiomer of an 8(R)-HPETE(1-).
Scientific Research Applications
1. Role in Cellular Development and Biochemical Pathways
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate, as a form of allene oxide, plays a significant role in biochemical pathways in various biological systems. For instance, its formation in starfish oocytes involves enzymatic dehydration of fatty acid hydroperoxides, a process pivotal in cell development stages (Brash et al., 1991).
2. Biosynthesis and Chemical Transformation
This compound is also a subject of interest in the study of chemical synthesis and transformation. Research into the synthesis of similar hydroperoxy and hydroxy fatty acids through total synthesis demonstrates the compound's relevance in understanding complex biochemical processes (Russell & Pabon, 1982). Additionally, methodologies developed for the synthesis of lipoxygenase metabolites, like the compound , offer insights into vic-diol substructures coupled with conjugated alkene systems (Kobayashi et al., 1997).
3. Interaction with Cytochrome P450
Studies have shown that polyunsaturated fatty acids, including structures similar to this compound, are oxygenated by cytochrome P450 into hydroxy and epoxy fatty acids. This interaction is crucial for understanding the transformation of these fatty acids in biological systems (Oliw et al., 1996).
4. Clinical Trial Preparations
In the context of clinical trials, similar compounds have been synthesized for use in specific medical research, highlighting the compound's potential relevance in therapeutic applications (Conrow et al., 2011).
5. Lipoxygenase Pathways
The compound's involvement in lipoxygenase pathways is also a significant area of research, contributing to our understanding of lipid metabolism and its implications in various physiological processes (Reynaud & Pace-Asciak, 1997).
Properties
Molecular Formula |
C20H31O4- |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5Z,8S,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 |
InChI Key |
QQUFCXFFOZDXLA-VYOQERLCSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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